D-Arabinose 5-phosphate disodium salt
Overview
Description
D-Arabinose 5-phosphate disodium salt: is an organic compound with the molecular formula C5H9O8PNa2 and a molecular weight of 274.07 g/mol . It is a white to off-white powder that is soluble in water . This compound is a derivative of D-arabinose, a five-carbon sugar, and is used in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinose 5-phosphate disodium salt is typically synthesized through the isomerization of D-ribulose 5-phosphate . The reaction is catalyzed by the enzyme D-arabinose 5-phosphate isomerase . The process involves the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fermentation of microorganisms that express the necessary enzymes . The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: D-Arabinose 5-phosphate disodium salt undergoes various chemical reactions, including:
Isomerization: Catalyzed by D-arabinose 5-phosphate isomerase, converting it to D-ribulose 5-phosphate.
Phosphorylation: Involves the addition of a phosphate group to form different phosphorylated derivatives.
Oxidation and Reduction: Can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Isomerization: Enzyme D-arabinose 5-phosphate isomerase.
Phosphorylation: Phosphoric acid or other phosphorylating agents.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired product.
Major Products Formed:
D-Ribulose 5-phosphate: Formed through isomerization.
Phosphorylated Derivatives: Formed through phosphorylation reactions.
Scientific Research Applications
Chemistry: D-Arabinose 5-phosphate disodium salt is used as a substrate to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase and 3-deoxy-D-manno-octulosonate 8-phosphate synthase . These enzymes are involved in the biosynthesis of lipopolysaccharides, which are essential components of bacterial cell walls .
Biology: In biological research, this compound is used to study metabolic pathways, particularly the pentose phosphate pathway . It serves as a key intermediate in the synthesis of nucleotides and nucleic acids .
Medicine: this compound is investigated for its potential role in developing novel antibiotics targeting bacterial lipopolysaccharide biosynthesis . It is also used in the study of metabolic disorders and enzyme deficiencies .
Industry: In industrial applications, this compound is used in the production of various biochemical reagents and as a precursor in the synthesis of other complex molecules .
Mechanism of Action
D-Arabinose 5-phosphate disodium salt exerts its effects primarily through its role as a substrate for specific enzymes . The enzyme D-arabinose 5-phosphate isomerase catalyzes the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate . This reaction is a crucial step in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of bacterial lipopolysaccharides . The compound’s involvement in these pathways makes it a valuable tool for studying bacterial metabolism and developing antimicrobial agents .
Comparison with Similar Compounds
- D-Ribose 5-phosphate disodium salt
- D-Ribulose 5-phosphate disodium salt
- D-Xylulose 5-phosphate lithium salt
- 6-Phosphogluconic acid trisodium salt
Comparison: D-Arabinose 5-phosphate disodium salt is unique due to its specific role in the isomerization reaction catalyzed by D-arabinose 5-phosphate isomerase . While other similar compounds like D-ribose 5-phosphate and D-ribulose 5-phosphate are involved in the pentose phosphate pathway, D-arabinose 5-phosphate’s involvement in lipopolysaccharide biosynthesis sets it apart . This uniqueness makes it particularly valuable in studying bacterial cell wall synthesis and developing targeted antibiotics .
Properties
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYFEKZUCTIDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585053 | |
Record name | PUBCHEM_16218866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89927-09-3 | |
Record name | PUBCHEM_16218866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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